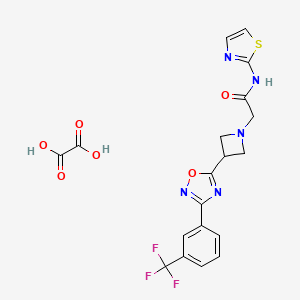

N-(thiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;N-(1,3-thiazol-2-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2S.C2H2O4/c18-17(19,20)12-3-1-2-10(6-12)14-23-15(27-24-14)11-7-25(8-11)9-13(26)22-16-21-4-5-28-16;3-1(4)2(5)6/h1-6,11H,7-9H2,(H,21,22,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQWXFKDBOQTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(thiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 466.29 g/mol. The compound exists as a solid at room temperature and is sensitive to air, requiring storage under inert gas conditions to maintain stability.

Structural Components

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Oxadiazole Moiety : Contributes to the compound's bioactivity through interactions with biological targets.

- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the efficacy of compounds containing thiazole and oxadiazole rings in cancer treatment:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For example, derivatives with similar structures have demonstrated increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

-

Case Studies :

- A study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .

- In vitro assays indicated that modifications to the thiazole moiety could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

- Inhibition of Pathogens : Compounds with oxadiazole rings have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is believed to stem from disruption of bacterial cell membranes and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.

Summary of Biological Activities

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiazole derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can act as potent inhibitors against various bacterial strains by targeting essential enzymes involved in DNA synthesis . The specific compound under discussion has been implicated in similar mechanisms due to its structural characteristics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. The 1,3,4-oxadiazole ring system has been associated with significant cytotoxic effects against cancer cell lines. For example, compounds modeled after this structure have demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an enzyme crucial for DNA replication in cancer cells .

TRPV3 Modulation

Recent findings suggest that thiazole-containing compounds can modulate the Transient Receptor Potential Vanilloid 3 (TRPV3), which is involved in pain sensation and inflammatory responses . This modulation could lead to therapeutic applications in pain management and inflammation control.

Case Study 1: Antimicrobial Activity

A study conducted on various oxadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds showed significant inhibition zones in agar diffusion assays, indicating their potential as new antibiotics .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that specific derivatives of the compound exhibited cytotoxic effects comparable to established chemotherapeutics. These studies utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Tips :

- Use catalytic Pd/C or CuI for Sonogashira-type couplings to improve regioselectivity.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Recrystallize intermediates from ethanol-DMF mixtures (9:1 v/v) for higher purity .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR, IR) when characterizing this compound?

Answer:

Contradictions often arise from tautomerism, solvent effects, or overlapping signals. Methodological strategies include:

- NMR :

- IR : Differentiate oxadiazole C=N (1630–1680 cm) and acetamide C=O (1670–1720 cm) via deconvolution analysis .

- Cross-validation : Combine mass spectrometry (HRMS-Orbitrap) with elemental analysis (C, H, N ±0.3%) to confirm molecular formula .

Basic: What in vitro models are appropriate for assessing anticancer activity, and how should potency be validated?

Answer:

- Primary screening : Use human cancer cell lines (e.g., MCF-7, HepG2, A549) in MTT assays (72-hour exposure, IC calculation) .

- Mechanistic studies :

- Validation :

- Compare activity with positive controls (e.g., doxorubicin).

- Replicate results in 3D spheroid models to mimic tumor microenvironments .

Advanced: What strategies improve aqueous solubility without compromising bioactivity?

Answer:

- Salt formation : The oxalate counterion enhances solubility (e.g., 12.5 mg/mL in PBS pH 7.4 vs. 2.3 mg/mL for free base) .

- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures (1:1) for in vivo dosing .

- Prodrug design : Introduce phosphate esters at the azetidine nitrogen, which hydrolyze in physiological conditions .

Advanced: How does the oxalate counterion influence physicochemical stability under storage conditions?

Answer:

- Stability profile :

- Storage recommendations :

Basic: Which analytical techniques are critical for purity assessment?

Answer:

- HPLC : C18 column (5 µm, 250 mm), 1.0 mL/min acetonitrile/water gradient, UV detection at 254 nm. Purity >95% required for pharmacological studies .

- XRD : Confirm crystalline structure; compare with simulated PXRD patterns to detect polymorphic impurities .

Advanced: How to address metabolic instability in preclinical studies?

Answer:

- Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH. If t <30 min, consider:

- Blocking labile sites (e.g., azetidine methyl groups) via deuteration .

- Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.